molecular formula C12H5Cl3N2 B8525029 2-Chloro-5-(2,4-dichloro-phenyl)-isonicotinonitrile

2-Chloro-5-(2,4-dichloro-phenyl)-isonicotinonitrile

Cat. No. B8525029
M. Wt: 283.5 g/mol
InChI Key: BQBWQEDAQOJNRC-UHFFFAOYSA-N
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Patent
US08097617B2

Procedure details

A mixture of 2-amino-5-(2,4-dichloro-phenyl)-isonicotinonitrile (880 mg, 3.3 mmol) in HCl conc. (15 mL) was vigorously stirred and cooled to −15° C. (ice/MeOH bath). NaNO2 (4.6 g, 66.7 mmol) was carefully added, then the reaction mixture was slowly warmed to RT and stirred for 24 h. The formed precipitate was filtered, washed with water, and purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; gradient elution, [hexane/DCM 1:1]/TBME 95:5→5:95) to yield the title compound (453 mg, 1.6 mmol, 48%). MS: 284 [M+1]+; HPLC: AtRet=2.70.
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.6 g
Type
reactant
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([C:7]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:11]=2[Cl:17])=[CH:8][N:9]=1)[C:5]#[N:6].N([O-])=O.[Na+].[ClH:22]>>[Cl:22][C:2]1[CH:3]=[C:4]([C:7]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:11]=2[Cl:17])=[CH:8][N:9]=1)[C:5]#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
NC=1C=C(C#N)C(=CN1)C1=C(C=C(C=C1)Cl)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Two
Name
ice MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; gradient elution, [hexane/DCM 1:1]/TBME 95:5→5:95)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C#N)C(=CN1)C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.6 mmol
AMOUNT: MASS 453 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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